molecular formula C23H24N4O5 B2593992 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione CAS No. 1207021-18-8

7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione

Cat. No. B2593992
CAS RN: 1207021-18-8
M. Wt: 436.468
InChI Key: RSYXUZWPHBZGJN-UHFFFAOYSA-N
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Description

7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H24N4O5 and its molecular weight is 436.468. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Synthetic Protocols and Catalysis : Research has developed efficient protocols for synthesizing quinazoline-2,4(1H,3H)-diones derivatives, highlighting the use of cesium carbonate in catalyzing these reactions with carbon dioxide and 2-aminobenzonitriles. This method provides a green chemistry approach, emphasizing solvent-free conditions and the reusability of catalysts, thereby contributing to sustainable chemistry practices. These derivatives serve as key intermediates for several drugs, including Prazosin, Bunazosin, and Doxazosin, showcasing their importance in pharmaceutical synthesis (Patil, Tambade, Jagtap, & Bhanage, 2008).

Potential Therapeutic Applications

Antitumor Activity : Novel quinazoline derivatives have been synthesized and evaluated for their antitumor activity. These compounds, especially those containing the 1,3,4-oxadiazole scaffold, have shown promising inhibitory activities against various cancer cell lines, including A549, MCF-7, and Hela. Their potency in inhibiting tumor growth indicates the potential of these compounds as anticancer agents. The synthesis approach and molecular modeling of these derivatives provide a foundation for further exploration in cancer therapy (Qiao et al., 2015).

Biological Applications

Heterocyclic Quinones : The synthesis of heterocyclic quinones from 6-chloroquinoline-5,8-dione hydrochloride, resulting in compounds with potential bactericidal activities, exemplifies the diverse biological applications of these derivatives. This synthesis pathway opens avenues for the development of new antimicrobial agents, highlighting the role of quinazoline derivatives in addressing bacterial resistance (Yanni, 1991).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid, which is then converted to the second intermediate, 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione.", "Starting Materials": [ "3,5-dimethoxyaniline", "ethyl chloroformate", "sodium azide", "sodium hydroxide", "acetic anhydride", "pentylamine", "phosphorus oxychloride", "2-hydroxybenzoic acid", "sodium bicarbonate", "sodium carbonate", "acetic acid", "sodium nitrite", "sulfuric acid", "sodium nitrate", "sodium dithionite", "sodium hydroxide", "acetic acid", "acetic anhydride", "sodium acetate", "2,4-dichloroquinazoline", "triethylamine", "dimethylformamide", "N,N-dimethylacetamide", "N,N-dimethylformamide", "chloroform", "methanol", "diethyl ether", "water" ], "Reaction": [ "3,5-dimethoxyaniline is reacted with ethyl chloroformate and sodium azide to form 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid.", "3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid is then reacted with phosphorus oxychloride to form 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole-5-carbonyl chloride.", "The resulting 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole-5-carbonyl chloride is then reacted with pentylamine to form 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione.", "2-hydroxybenzoic acid is reacted with sodium bicarbonate and acetic anhydride to form 2-acetoxybenzoic acid.", "2-acetoxybenzoic acid is then reacted with sodium nitrite and sulfuric acid to form 2-nitrobenzoic acid.", "2-nitrobenzoic acid is reduced with sodium dithionite to form 2-aminobenzoic acid.", "2-aminobenzoic acid is then reacted with acetic anhydride and sodium acetate to form N-acetyl-2-aminobenzoic acid.", "N-acetyl-2-aminobenzoic acid is then reacted with 2,4-dichloroquinazoline and triethylamine in dimethylformamide to form 7-(2-(2,4-dichloroquinazolin-3-yl)acetyl)-N-acetyl-2-aminobenzoic acid.", "7-(2-(2,4-dichloroquinazolin-3-yl)acetyl)-N-acetyl-2-aminobenzoic acid is then reacted with N,N-dimethylformamide and sodium hydroxide to form 7-(2-(2,4-dichloroquinazolin-3-yl)acetyl)-2-aminobenzoic acid.", "7-(2-(2,4-dichloroquinazolin-3-yl)acetyl)-2-aminobenzoic acid is then reacted with N,N-dimethylacetamide and triethylamine to form 7-(2-(2,4-dichloroquinazolin-3-yl)acetyl)-2-amino-N,N-dimethylacetamide.", "7-(2-(2,4-dichloroquinazolin-3-yl)acetyl)-2-amino-N,N-dimethylacetamide is then reacted with 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione in chloroform to form the final product, 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione." ] }

CAS RN

1207021-18-8

Product Name

7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione

Molecular Formula

C23H24N4O5

Molecular Weight

436.468

IUPAC Name

7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-pentyl-1H-quinazoline-2,4-dione

InChI

InChI=1S/C23H24N4O5/c1-4-5-6-9-27-22(28)18-8-7-14(12-19(18)24-23(27)29)21-25-20(26-32-21)15-10-16(30-2)13-17(11-15)31-3/h7-8,10-13H,4-6,9H2,1-3H3,(H,24,29)

InChI Key

RSYXUZWPHBZGJN-UHFFFAOYSA-N

SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC(=CC(=C4)OC)OC)NC1=O

solubility

not available

Origin of Product

United States

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